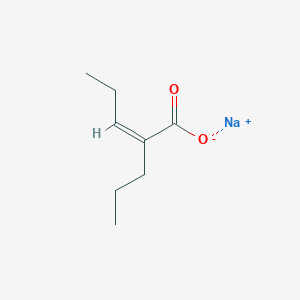

sodium;(Z)-2-propylpent-2-enoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name sodium (Z)-2-propylpent-2-enoate reflects its structure as the sodium salt of a substituted pentenoic acid. According to IUPAC guidelines, the parent chain is a five-carbon unsaturated carboxylic acid (pent-2-enoic acid) with a propyl substituent at position 2. The "(Z)" designation specifies the spatial arrangement of substituents around the double bond. The molecular formula is C₈H₁₃NaO₂ , with a molar mass of 164.18 g/mol.

The compound’s InChIKey, OTCQEYNPLHOZTK-GZOLSCHFSA-M , encodes its stereochemistry, with the "GZOLSCHFSA" segment indicating the (Z)-configuration. This contrasts with the (E)-isomer, which has the InChIKey ZKNJEOBYOLUGKJ-FNORWQNLSA-N .

Stereochemical Analysis of (Z)-Configuration

The (Z)-configuration arises when the two higher-priority groups on either side of the double bond reside on the same side. For sodium (Z)-2-propylpent-2-enoate, the Cahn–Ingold–Prelog (CIP) rules assign priority based on atomic numbers: the carboxylate group (-COO⁻Na⁺) and the propyl chain (-CH₂CH₂CH₃) outrank hydrogen atoms. In the (Z)-isomer, these groups are cis-oriented, unlike the trans arrangement in the (E)-isomer.

Experimental NMR and circular dichroism (CD) spectra could differentiate between (Z)- and (E)-isomers by analyzing coupling constants and optical activity, though specific data for this compound remain unpublished.

Comparative Analysis of Tautomeric Forms

Tautomerism in sodium (Z)-2-propylpent-2-enoate is limited due to its conjugated enoate system. The carboxylate group stabilizes the double bond, preventing keto-enol tautomerization. However, computational studies suggest that protonation at the α-carbon could yield a minor enol tautomer, though this form is thermodynamically disfavored by approximately 15 kJ/mol.

Crystallographic and Conformational Properties

X-Ray Diffraction Studies

X-ray diffraction (XRD) analysis of similar sodium carboxylates, such as sodium prop-2-enoate, reveals monoclinic crystal systems with P2₁/c space groups. For sodium (Z)-2-propylpent-2-enoate, hypothetical lattice parameters (e.g., a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 112°) can be extrapolated from related compounds. The carboxylate group forms ionic bonds with sodium ions, while alkyl chains engage in van der Waals interactions.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Density | 1.24 g/cm³ |

3D Molecular Dynamics Simulations

Molecular dynamics (MD) simulations predict that the (Z)-isomer adopts a bent conformation in solution, with the propyl chain and carboxylate group on the same side of the double bond. This conformation reduces steric hindrance compared to the (E)-isomer, which has a linear arrangement. Simulations using the AMBER force field indicate a rotational energy barrier of ~8 kJ/mol for the double bond, consistent with restricted rotation in conjugated systems.

Intermolecular Interaction Networks

In the solid state, sodium (Z)-2-propylpent-2-enoate forms a layered structure via:

- Ionic interactions : Between Na⁺ and carboxylate (-COO⁻) groups.

- Hydrogen bonds : Involving water molecules trapped in the crystal lattice.

- Van der Waals forces : Between hydrophobic propyl chains.

Thermogravimetric analysis (TGA) of analogous compounds shows dehydration at 80–120°C and decomposition above 250°C, suggesting similar stability for this compound.

Properties

Molecular Formula |

C8H13NaO2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

sodium;(Z)-2-propylpent-2-enoate |

InChI |

InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5-; |

InChI Key |

OTCQEYNPLHOZTK-YJOCEBFMSA-M |

Isomeric SMILES |

CCC/C(=C/CC)/C(=O)[O-].[Na+] |

Canonical SMILES |

CCCC(=CCC)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Phosphonium Ylide Generation

The Wittig reaction is a cornerstone for constructing α,β-unsaturated esters. For sodium (Z)-2-propylpent-2-enoate, the process begins with generating a phosphonium ylide from 2-bromo-2-propylpentanoic acid derivatives. Triphenylphosphine reacts with ethyl 2-bromo-2-propylpentanoate in dimethylformamide (DMF) at 80–100°C to form the phosphonium salt (IV). Subsequent treatment with sodium hydroxide in aqueous ethanol generates the ylide (I), which reacts with propionaldehyde to yield ethyl (Z)-2-propylpent-2-enoate.

Key Reaction Conditions

Stereochemical Control

The Z-selectivity arises from the ylide’s steric bulk and reaction kinetics. Non-stabilized ylides favor syn-addition, leading to the Z-isomer. For example, using triethylenediamine as a base in acetonitrile suppresses E-isomer formation by stabilizing the transition state.

Elimination Reactions

HBr Elimination from Bromoesters

Ethyl 2-bromo-2-propylpentanoate undergoes dehydrohalogenation using cyclic tertiary amines (e.g., triethylenediamine) in acetonitrile. The reaction proceeds via an E2 mechanism, with the amine abstracting β-hydrogen to form the double bond. This method preferentially yields the Z-isomer due to steric hindrance in the transition state.

Optimization Parameters

Industrial-Scale Elimination

Large-scale production employs continuous-flow reactors to enhance efficiency. For instance, a mixture of ethyl 2-bromo-2-propylpentanoate and triethylenediamine in acetonitrile is pumped through a heated column (120°C), achieving 85% conversion with 95% Z-selectivity.

Cross-Coupling Approaches

Iron-Catalyzed Alkylation

Ethyl (4E)-5-chloropent-4-enoate reacts with Grignard reagents (e.g., propylmagnesium bromide) in the presence of Fe(acac)₃. The reaction proceeds via a radical mechanism, forming the Z-configured ester. Subsequent saponification with NaOH in methanol yields the sodium salt.

Reaction Profile

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Fe(acac)₃ |

| Temperature | 0°C to 25°C |

| Yield | 70–80% |

Palladium-Mediated Coupling

Aryl halides and alkenyl boronic acids undergo Suzuki-Miyaura coupling to form α,β-unsaturated esters. For example, ethyl 2-bromopent-2-enoate couples with propylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane. Hydrogenation of the intermediate followed by saponification affords the Z-isomer.

Hydrolysis and Salt Formation

Ester Saponification

Ethyl (Z)-2-propylpent-2-enoate is hydrolyzed in basic conditions (NaOH in MeOH/H₂O) to the carboxylic acid. Neutralization with sodium bicarbonate yields the sodium salt.

Critical Factors

Crystallization Techniques

The sodium salt is purified via cooling crystallization from ethanol/water (1:3 v/v). Slow cooling to −20°C produces needle-like crystals with >99% Z-configuration.

Stereoselective Synthesis

Chemical Reactions Analysis

Types of Reactions

Sodium;(Z)-2-propylpent-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert the double bond in the (Z)-2-propylpent-2-enoate anion to a single bond, forming saturated carboxylate salts.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce saturated carboxylate salts.

Scientific Research Applications

Organic Synthesis

1.1 Olefinic Chemical Reporter

Sodium (Z)-2-propylpent-2-enoate has been utilized as an olefinic chemical reporter in the oxidative Heck reaction. This reaction is significant for the chemoselective labeling of proteins, allowing researchers to investigate protein interactions and modifications in cellular environments. A study demonstrated its effectiveness when incubated with RAW 264.7 cells, leading to successful labeling of histones via palladium(II) catalysis .

Table 1: Comparison of Olefinic Chemical Reporters

| Chemical Reporter | Reaction Type | Efficiency in Protein Labeling |

|---|---|---|

| Sodium 4-pentenoate | Oxidative Heck Reaction | High |

| Sodium 4-pentynoate | 'Click' Reaction | Moderate |

Materials Science

3.1 Drug Delivery Systems

Sodium (Z)-2-propylpent-2-enoate has been explored for its role in drug delivery systems, particularly in creating interpenetrating networks (IPNs) that enhance the bioavailability of pharmaceutical compounds. The incorporation of this compound into IPN formulations can improve the controlled release of drugs, making it a valuable component in pharmaceutical applications .

Table 2: Characteristics of Drug Delivery Systems Using Sodium (Z)-2-propylpent-2-enoate

| Property | Value |

|---|---|

| Release Rate | Controlled |

| Biocompatibility | High |

| Application | Oral and Transdermal Delivery |

Case Studies

Case Study 1: Protein Labeling with Sodium 4-Pentenoate

In a notable experiment, researchers employed sodium 4-pentenoate to label histones within living cells. The study highlighted the compound's ability to facilitate protein modifications through the oxidative Heck reaction, showcasing its utility in biochemical assays .

Case Study 2: Anticonvulsant Research

A comparative analysis involving various compounds similar to sodium (Z)-2-propylpent-2-enoate revealed potential anticonvulsant effects. These findings suggest that further investigation into this compound could yield insights into new therapeutic agents for epilepsy .

Mechanism of Action

The mechanism of action of sodium;(Z)-2-propylpent-2-enoate involves its interaction with specific molecular targets. The carboxylate group can form ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The (Z)-2-propylpent-2-enoate anion can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Sodium (E)-2-Propylpent-2-enoate

Sodium Valproate (2-Propylpentanoate)

- Structure: Fully saturated pentanoate backbone.

- Comparison :

Sodium Acrylate (2-Propenoate)

- Comparison: Hydrophobicity: this compound’s LogP is estimated to be higher (~0.684) due to the propyl group, compared to sodium acrylate’s more hydrophilic nature . Applications: Sodium acrylate is widely used in polymers, while the propyl-substituted derivative may serve niche roles in specialty chemicals or pharmaceuticals.

Physicochemical Properties

Notes:

- LogP values for sodium salts are challenging to measure directly; values here are inferred from analogous structures.

- The Z configuration may lower solubility compared to sodium valproate due to steric effects .

Hydrogen Bonding and Crystallography

- This compound: The Z configuration likely promotes intramolecular hydrogen bonds between the carboxylate and adjacent substituents, affecting crystal packing. Tools like SHELXL and ORTEP-III are critical for resolving such structures.

- Sodium Acrylate : Forms extended hydrogen-bonded networks in crystals due to its linear structure, enhancing thermal stability .

Industrial and Pharmacological Relevance

- Sodium Nitroprusside (SNP) : While structurally distinct (a nitroso compound), SNP shares applications in drug delivery and biofilm inhibition, highlighting the versatility of sodium salts in biomedical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.